molecular formula C25H23F4N3O2 B3499344 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B3499344
M. Wt: 473.5 g/mol
InChI Key: FLOVYJLTXSWHOB-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide” is a complex organic molecule. It contains a benzyl group, a piperazine ring, a phenyl ring, a tetrafluoro group, and a methoxy group attached to a benzamide core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring could potentially form hydrogen bonds with other molecules, while the benzyl and phenyl groups would contribute to the overall hydrophobicity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the tetrafluoro group. The piperazine ring is known to participate in various chemical reactions, while the tetrafluoro group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring, benzyl group, and phenyl group would likely make the compound relatively non-polar and hydrophobic .

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F4N3O2/c1-34-24-22(28)20(26)19(21(27)23(24)29)25(33)30-17-7-9-18(10-8-17)32-13-11-31(12-14-32)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOVYJLTXSWHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Reactant of Route 2
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N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Reactant of Route 3
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N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Reactant of Route 4
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N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Reactant of Route 5
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N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Reactant of Route 6
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N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

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